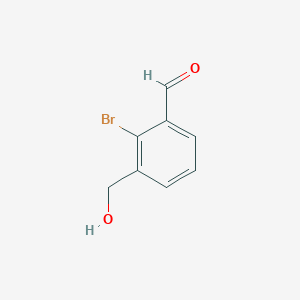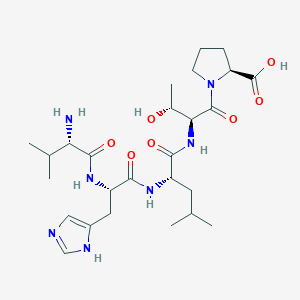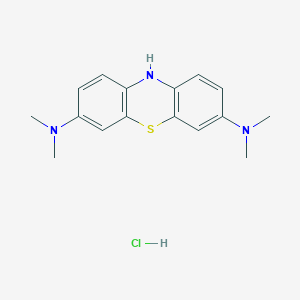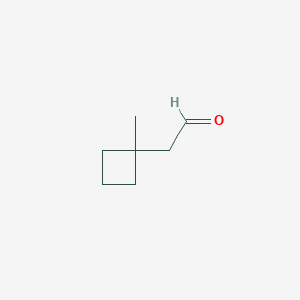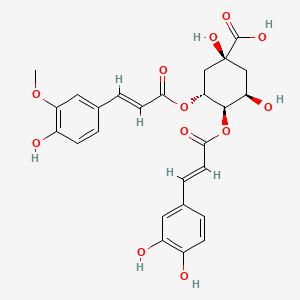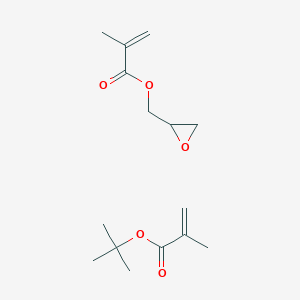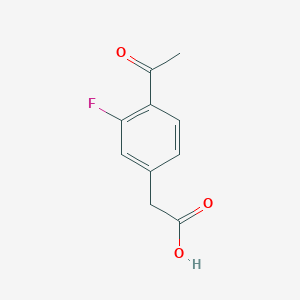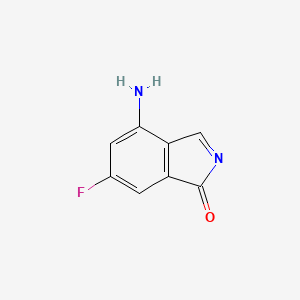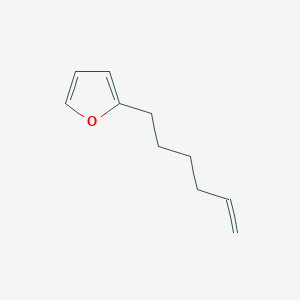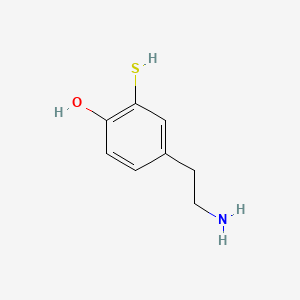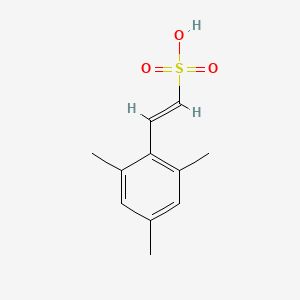
Ethenesulfonic acid,2-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)-: is an organic compound characterized by the presence of an ethenesulfonic acid group attached to a 2,4,6-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl derivatives with ethenesulfonic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can participate in substitution reactions where the ethenesulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfonate or sulfinate derivatives.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of sulfonic acid derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In industrial applications, Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Ethenesulfonicacid, 2-(2,4-dimethylphenyl)-
- Ethenesulfonicacid, 2-(2,6-dimethylphenyl)-
- Ethenesulfonicacid, 2-(2,4,6-trimethoxyphenyl)-
Comparison: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with fewer or different substituents, this compound may exhibit distinct behavior in chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C11H14O3S |
|---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
(E)-2-(2,4,6-trimethylphenyl)ethenesulfonic acid |
InChI |
InChI=1S/C11H14O3S/c1-8-6-9(2)11(10(3)7-8)4-5-15(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+ |
InChI-Schlüssel |
NGHWBBONFBLYNE-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)/C=C/S(=O)(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
